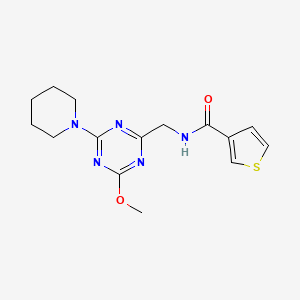![molecular formula C10H16O3 B2710230 Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate CAS No. 2375248-91-0](/img/structure/B2710230.png)
Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of “Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate”, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular formula of a similar compound, “Methyl (1S,2S,3R,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate”, is C17H21NO4 . It has an average mass of 303.353 Da and a monoisotopic mass of 303.147064 Da .Chemical Reactions Analysis
The stereochemical control in the synthesis of similar compounds is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical and Chemical Properties Analysis
For the similar compound “Methyl (1S,2S,3R,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate”, it has a density of 1.2±0.1 g/cm3, a boiling point of 395.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its molar refractivity is 81.1±0.4 cm3 .Aplicaciones Científicas De Investigación
Structural Analysis
Research has shown that compounds structurally related to Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate, such as its gold(III) tetrachloride salt form, exhibit unique intra- and intermolecular interactions. These compounds' structural analysis provides insights into their potential applications in molecular design and pharmaceutical development (Wood et al., 2007).
Synthesis of Metabolites
Another aspect of research focuses on synthesizing potential metabolites of related compounds for applications in brain imaging agents. This research involves the creation of hydroxy metabolites, indicating the compound's utility in developing diagnostic tools and understanding brain function (Andersen et al., 1997).
Methodological Advances
Studies also include methodological advancements, such as the development of new synthetic routes to create structurally complex molecules from simple precursors. These methodologies not only expand the toolbox of synthetic chemistry but also pave the way for the creation of novel compounds with potential therapeutic applications (Singh et al., 2008).
Catalytic Applications
Further research has explored the use of related compounds in catalytic applications, demonstrating their potential in facilitating chemical reactions. These findings highlight the compound's role in green chemistry and sustainable chemical processes (Keithellakpam & Laitonjam, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (1R,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11/h6-9,11H,2-5H2,1H3/t6-,7+,8?,9? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWFENFCQKGHRZ-QPIHLSAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC(C1)C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@H]2CC[C@@H](C1)C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(ETHYLSULFANYL)-N-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2710147.png)
![N-(6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)prop-2-enamide](/img/structure/B2710148.png)
![N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B2710149.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2710150.png)
![1-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)-5-phenylpentane-1,5-dione](/img/structure/B2710151.png)

![N-(4-acetylphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2710153.png)
![6-(3-Methoxypropyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2710156.png)
![Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2710159.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2710162.png)




